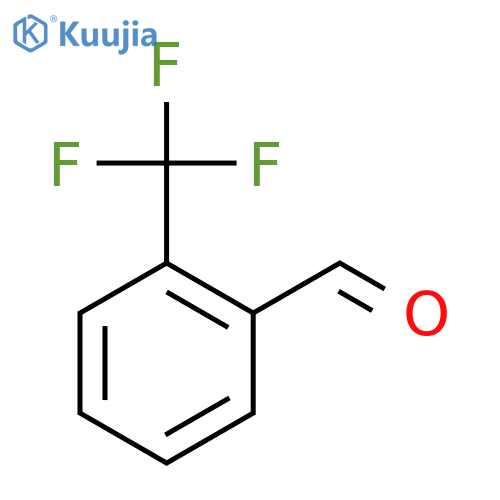Cas no 447-61-0 (2-(Trifluoromethyl)benzaldehyde)

447-61-0 structure
商品名:2-(Trifluoromethyl)benzaldehyde
2-(Trifluoromethyl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(Trifluoromethyl)benzaldehyde
- 2-Trifluoromethylbenzaldehyde
- ALPHA,ALPHA,ALPHA-TRIFLUORO-O-TOLUALDEHYDE
- 2-(Trifluoromthyl)benzaldehyde
- 2-Formylbenzotrifluoride
- 2-Trifluormethylbenzaldehyde
- A,A,A-TRIFLUORO-O-TOLUALDEHYDE
- BENZOTRIFLUORIDE-2-CARBALDEHYDE
- o-benzaldehyde
- OTF-BAD
- o-trifluoromethyl-benzaldehyde
- trifluoromethylbenzaldehyde
- α,α,α-Trifluoro-o-tolualdehyde
- o-(Trifluoromethyl)benzaldehyde
- o-trifluoromethylbenzaldehyde
- Benzaldehyde, 2-(trifluoromethyl)-
- 2-(trifluoromethyl)-benzaldehyde
- ortho-trifluoromethyl-benzaldehyde
- o-trifluoromethyl benzaldehyde
- o-Tolualdehyde, .alpha.,.alpha.,.alpha.-trifluoro-
- 2-(Trifluoromethyl)benzalde
- 2-(Trifluoromethyl)benzaldehyde,98%
- Z104476826
- CS-W009016
- FT-0608952
- 447-61-0
- SY003300
- AKOS000119868
- 2-trifluoromethyibenzaldehyde
- WQVKQXWKOXNFEH-UHFFFAOYSA-N
- .alpha.,.alpha.,.alpha.-Trifluoro-o-tolualdehyde
- NS00005334
- F2191-0140
- PS-8633
- 2-trifluoromethyl-benzaldehyde
- MFCD00003337
- EN300-20098
- DTXSID40196279
- EC 207-185-9
- BDBM93344
- 2-(Trifluoromethyl)benzaldehyde, 98%
- 2-Trifluoromethyl benzaldehyde
- ortho(trifluoromethyl)benzaldehyde
- ortho-(trifluoromethyl)benzaldehyde
- CHEMBL4549081
- AM20060045
- SCHEMBL67207
- 2-(trifluoromethyl) -benzaldehyde
- W-106176
- EINECS 207-185-9
- AC-2901
- Integrase inhibitor, R2{5}
- A7105
- T1281
- InChI=1/C8H5F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-5
- A826680
- alpha,alpha,alpha-Trifluoro-o-tolualdehyde;2-trifluoromethylbenzaldehyde
- DB-024048
-
- MDL: MFCD00003337
- インチ: 1S/C8H5F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-5H
- InChIKey: ZDVRPKUWYQVVDX-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C([H])C([H])=C([H])C([H])=C1C([H])=O)(F)F
- BRN: 2045512
計算された属性
- せいみつぶんしりょう: 174.02900
- どういたいしつりょう: 174.029
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.32 g/mL at 25 °C(lit.)
- ゆうかいてん: -40 ºC
- ふってん: 70°C/15.8mmHg
- フラッシュポイント: 華氏温度:141.8°f
摂氏度:61°c - 屈折率: n20/D 1.466(lit.)
- ようかいど: Soluble in most organic solvents.
- PSA: 17.07000
- LogP: 2.51790
- かんど: Air Sensitive
- ようかいせい: 未確定
2-(Trifluoromethyl)benzaldehyde セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39-S37/39
-
危険物標識:

- リスク用語:R36/37/38
- 危険レベル:3
- 包装グループ:III
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S26;S37/39
2-(Trifluoromethyl)benzaldehyde 税関データ
- 税関コード:2912299000
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
2-(Trifluoromethyl)benzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032864-1kg |
2-(Trifluoromethyl)benzaldehyde |
447-61-0 | 98% | 1kg |
¥1285.00 | 2024-05-13 | |
| Enamine | EN300-20098-0.5g |
2-(trifluoromethyl)benzaldehyde |
447-61-0 | 93% | 0.5g |
$21.0 | 2023-09-16 | |
| TRC | T895558-100mg |
2-(Trifluoromethyl)benzaldehyde |
447-61-0 | 100mg |
$ 65.00 | 2022-06-02 | ||
| Key Organics Ltd | PS-8633-20MG |
2-(Trifluoromethyl)benzaldehyde |
447-61-0 | >90% | 20mg |
£76.00 | 2023-04-19 | |
| Key Organics Ltd | PS-8633-100MG |
2-(Trifluoromethyl)benzaldehyde |
447-61-0 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T75980-500g |
2-(Trifluoromethyl)benzaldehyde |
447-61-0 | 98% | 500g |
¥442.0 | 2023-09-06 | |
| Oakwood | 007580-5g |
2-(Trifluoromethyl)benzaldehyde |
447-61-0 | 98% | 5g |
$10.00 | 2024-07-19 | |
| eNovation Chemicals LLC | D380348-500g |
2-(Trifluoromethyl)benzaldehyde |
447-61-0 | 97% | 500g |
$395 | 2024-05-24 | |
| eNovation Chemicals LLC | D403356-500g |
2-(Trifluoromethyl)benzaldehyde |
447-61-0 | 97% | 500g |
$300 | 2024-06-05 | |
| Life Chemicals | F2191-0140-0.25g |
2-(trifluoromethyl)benzaldehyde |
447-61-0 | 95%+ | 0.25g |
$18.0 | 2023-11-21 |
2-(Trifluoromethyl)benzaldehyde サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:447-61-0)邻三氟甲基苯甲醛
注文番号:LE2338366
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:37
価格 ($):discuss personally
2-(Trifluoromethyl)benzaldehyde 関連文献
-
Qian Yang,Xin Cheng,YeXin Wang,BingWu Wang,ZheMing Wang,Song Gao Dalton Trans. 2015 44 8938
-
2. A novel, base-induced fragmentation of hantzsch-type 4-aryl-1,4-dihydropyridinesThomas McInally,Alan C. Tinker J. Chem. Soc. Perkin Trans. 1 1988 1837
-
Rong Hu,Fengyan Wang,Shengliang Li,Chenyao Nie,Meng Li,Hui Chen,Libing Liu,Fengting Lv,Shu Wang Polym. Chem. 2015 6 8244
-
Dong zhi Qiang,Jing Bo Shi,Bao An Song,Xin Hua Liu RSC Adv. 2014 4 5607
-
Alexandre Abhervé,Samia Benmansour,Carlos José Gómez-García,Narcis Avarvari CrystEngComm 2018 20 4141
447-61-0 (2-(Trifluoromethyl)benzaldehyde) 関連製品
- 59664-42-5(2,4-Bis(trifluoromethyl)benzaldehyde)
- 1018678-50-6(2-(Difluoromethyl)benzaldehyde)
- 395-64-2(2,5-Bis(trifluoromethyl)benzaldehyde)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:447-61-0)2-(Trifluoromethyl)benzaldehyde

清らかである:99%
はかる:1kg
価格 ($):191.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:447-61-0)2-(Trifluoromethyl)benzaldehyde

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ




